Cas no 1013400-73-1 (tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate)

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate
- 1013400-73-1
- EN300-12454307
-
- インチ: 1S/C15H23NO4/c1-15(2,3)20-14(18)16(10-5-11-17)12-6-8-13(19-4)9-7-12/h6-9,17H,5,10-11H2,1-4H3
- InChIKey: SHXPHQXUEYRLCZ-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C1C=CC(=CC=1)OC)CCCO)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.16270821g/mol
- どういたいしつりょう: 281.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12454307-100mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 100mg |
$578.0 | 2023-10-02 | ||
Enamine | EN300-12454307-1000mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 1000mg |
$656.0 | 2023-10-02 | ||
Enamine | EN300-12454307-5000mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 5000mg |
$1903.0 | 2023-10-02 | ||
Enamine | EN300-12454307-10000mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 10000mg |
$2823.0 | 2023-10-02 | ||
Enamine | EN300-12454307-1.0g |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-12454307-50mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 50mg |
$551.0 | 2023-10-02 | ||
Enamine | EN300-12454307-250mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 250mg |
$604.0 | 2023-10-02 | ||
Enamine | EN300-12454307-500mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 500mg |
$630.0 | 2023-10-02 | ||
Enamine | EN300-12454307-2500mg |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |
1013400-73-1 | 2500mg |
$1287.0 | 2023-10-02 |
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 関連文献
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tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamateに関する追加情報
tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate, identified by the CAS number 1013400-73-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this compound comprises a tert-butyl group, a hydroxypropyl chain, and a methoxyphenyl moiety, making it a versatile molecule for further functionalization and application.
Recent studies have highlighted the importance of carbamates in drug delivery systems due to their ability to form stable esters and amides. The presence of the hydroxypropyl group in tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate introduces hydrophilic properties, which can enhance solubility and bioavailability in pharmaceutical formulations. Additionally, the methoxyphenyl group contributes to the molecule's stability and potential for interaction with biological systems.
The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of phase-transfer catalysts has been shown to significantly improve reaction efficiency, making it a promising route for large-scale production.
In terms of applications, this compound has shown potential in the development of new drug candidates targeting various therapeutic areas. Its unique structure allows for the incorporation into prodrugs, where the tert-butyl group can act as a protecting agent during drug delivery. Furthermore, the hydroxypropyl chain can serve as a linker for attaching bioactive molecules, enhancing the compound's versatility in medicinal chemistry.
Recent advancements in computational chemistry have enabled detailed molecular modeling of tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate. These studies have provided insights into its electronic properties, steric effects, and potential interactions with biological targets. Such information is invaluable for guiding further research and development efforts aimed at harnessing this compound's full potential.
The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent investigations. By employing environmentally friendly solvents and minimizing waste generation, researchers have demonstrated that it is possible to produce tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate in an eco-friendly manner. This aligns with global efforts to promote sustainable chemical practices.
In conclusion, tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate, with its unique structural features and diverse applications, continues to be a subject of intense research interest. As new findings emerge from both experimental and computational studies, this compound is poised to play an increasingly important role in advancing chemical science and technology.
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